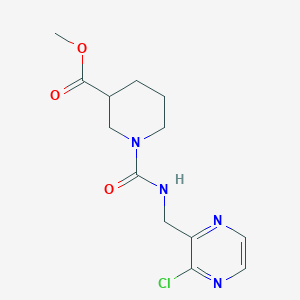
tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate is a complex organic compound that features a variety of functional groups, including an azo group, an amine group, a carbamate group, and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Diazotization: The synthesis begins with the diazotization of 4-aminophenylamine to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenylamine to form the azo compound.
Carbamate Formation: The azo compound is reacted with tert-butyl chloroformate to form the carbamate ester.
Hydroxybenzyl Addition: Finally, the hydroxybenzyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ureas.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its structural features make it suitable for investigating protein-ligand interactions.
Medicine
In medicine, this compound may have potential applications as a therapeutic agent. Its ability to interact with biological targets could be explored for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it valuable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate involves its interaction with specific molecular targets. The azo group can participate in electron transfer reactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)carbamate: Lacks the hydroxy and diisopropylbenzyl groups.
tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxybenzyl)carbamate: Lacks the diisopropyl groups.
Uniqueness
tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate is unique due to the presence of both the hydroxy and diisopropylbenzyl groups
Propiedades
Fórmula molecular |
C32H41N5O4 |
|---|---|
Peso molecular |
559.7 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[4-[(4-aminophenyl)diazenyl]anilino]-2-oxoethyl]-N-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C32H41N5O4/c1-20(2)27-16-22(17-28(21(3)4)30(27)39)18-37(31(40)41-32(5,6)7)19-29(38)34-24-12-14-26(15-13-24)36-35-25-10-8-23(33)9-11-25/h8-17,20-21,39H,18-19,33H2,1-7H3,(H,34,38) |
Clave InChI |
AOAPIWZPGVIADF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1O)C(C)C)CN(CC(=O)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-[5-carbamoyl-3-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13866107.png)
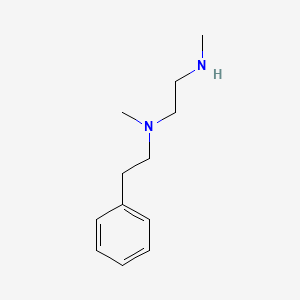
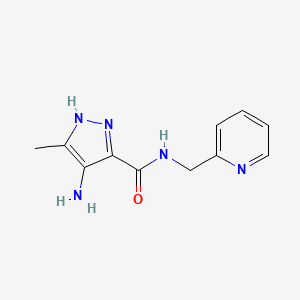
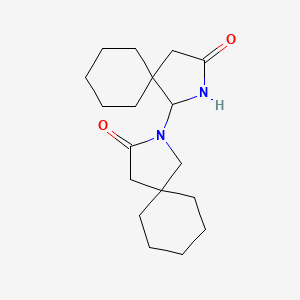

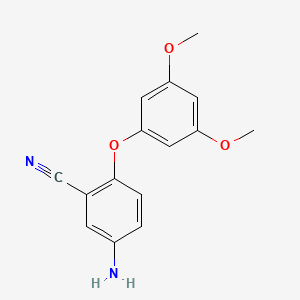

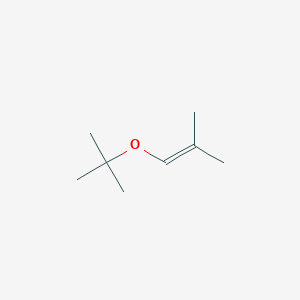
![Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13866150.png)

![Ethyl 7-amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13866170.png)
![3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol](/img/structure/B13866180.png)
